ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C9H11N5O2S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11N5O2S/c1-3-16-8(15)6-5(13-9(10)17-6)7-11-4-12-14(7)2/h4H,3H2,1-2H3,(H2,10,13) |
InChI Key |
IUOXHRFRJZUPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=NC=NN2C |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Functionalized β-Keto Esters
A critical intermediate is ethyl 2-chloro-3-(1-methyl-1H-1,2,4-triazol-5-yl)acetoacetate, which could be synthesized via:
-
Claisen Condensation : Ethyl acetoacetate reacts with 1-methyl-1H-1,2,4-triazole-5-carbonyl chloride in the presence of LDA (Lithium Diisopropylamide), followed by chlorination using PCl₃.
-
Nucleophilic Displacement : Ethyl 2,3-dibromoacetoacetate undergoes substitution with 1-methyl-1H-1,2,4-triazole-5-thiol in DMF at 60°C, though regioselectivity challenges may arise.
Cyclocondensation with Thiourea
Reaction of the α-halo β-keto ester with thiourea in ethanol/ethyl acetate (20–35% v/v) at 60–70°C for 5–5.5 hours yields the thiazole core. Sodium carbonate (0.01–0.1 eq) accelerates the reaction, achieving >98% yield in model systems. Key parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Composition | 25% Ethyl Acetate | Maximizes solubility |
| Temperature | 65°C | Balances rate vs. decomposition |
| Catalyst (Na₂CO₃) | 0.05 eq | Reduces reaction time by 40% |
Nucleophilic Aromatic Substitution
Activation of the 4-position with electron-withdrawing groups (e.g., NO₂) enables displacement by 1-methyl-1H-1,2,4-triazole-5-amine:
The 2-amino group requires protection during triazole introduction to prevent side reactions.
Boc Protection
Acetyl Protection
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 62% | 12.50 | Pilot-scale feasible |
| Cross-Coupling | 5 | 48% | 18.75 | Limited by Pd cost |
| Nucleophilic Substitution | 4 | 55% | 15.20 | Moderate |
Key Observations :
-
Cyclocondensation offers the shortest route but requires bespoke β-keto ester synthesis.
-
Cross-coupling provides regioselectivity but suffers from catalyst costs.
Reaction Optimization and Mechanistic Insights
Solvent Effects in Cyclocondensation
Ethyl acetate/ethanol mixtures (25% v/v) optimize reagent solubility while minimizing ester hydrolysis. Polar aprotic solvents (DMF, DMSO) accelerate reactions but promote side product formation (10–15% yield loss).
Temperature-Controlled Regioselectivity
Maintaining 65°C during cyclocondensation prevents:
Analytical Characterization Benchmarks
| Parameter | Expected Value | Method |
|---|---|---|
| Melting Point | 171–173°C | DSC |
| ¹H NMR (DMSO-d₆) | δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃) | 400 MHz |
| HPLC Purity | ≥99.5% | C18, 0.1% TFA/MeCN |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems (Corning AFR) enable:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Positional Isomerism and Bioactivity
- Compound 6c (N-aryl-4-(pyridin-2-yl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine): Replaces the carboxylate ester with a pyridinyl group and positions the triazole at C5 instead of C4. This modification results in 80–90% fungicidal activity against tomato early blight and apple ring rot, highlighting the importance of triazole placement .
- Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Incorporates a benzodiazole-triazole-thiazole hybrid structure. The bromophenyl substituent enhances hydrophobic interactions, leading to improved binding affinity in molecular docking studies .
Functional Group Variations
- BMN 673 (Talazoparib): A poly(ADP-ribose) polymerase inhibitor featuring a 1-methyl-1H-1,2,4-triazole moiety fused to a phthalazinone core. Unlike the thiazole-based target compound, BMN 673’s potency (IC₅₀ < 0.6 nM) underscores the role of triazole in stabilizing enzyme interactions but also highlights the necessity of a larger aromatic scaffold for high-affinity binding .
- Ethyl 2-[2'-(4-t-butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate: Contains dual thiazole rings linked via an amide bond. The t-butyloxycarbonyl (Boc) group improves solubility, whereas the absence of a triazole reduces DNA minor groove binding efficacy compared to triazole-containing analogues .
Antimicrobial Activity
- Compound 6f (Thieno[2,3-d]pyrimidinone): Exhibits 87% inhibition against Colletotrichum gossypii at 5 × 10⁻⁵ g/L, suggesting that bulky substituents (e.g., bromophenyl) enhance antifungal potency .
- Compound 6c (Thiazole-triazole derivative): Achieves 90% inhibition against Fusarium oxysporum, outperforming analogues with methoxy or methyl groups, which show reduced activity due to lower lipophilicity .
Physicochemical Comparisons
- The target compound’s moderate Log P (1.8) balances membrane permeability and solubility, whereas phosphonic acid derivatives (e.g., ) exhibit high solubility but poor bioavailability due to ionization at physiological pH.
Biological Activity
Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazole family, which is known for its significant pharmacological properties. Its molecular formula is with a molecular weight of approximately 226.27 g/mol. The structure features a thiazole ring, an amino group, and a triazole moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with 1-methyltriazole and various carboxylic acids under specific conditions. The methods used often include microwave-assisted synthesis or conventional heating techniques to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, this compound has shown potent inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma | 12.5 | |
| Human Lung Carcinoma | 15.0 | |
| Breast Cancer | 10.0 |
These results suggest that the compound's mechanism of action may involve the disruption of key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a potential candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole and triazole rings can significantly influence potency:
- Substitution on the Thiazole Ring : The presence of electron-donating groups at specific positions enhances anticancer activity.
- Triazole Modifications : Altering substituents on the triazole ring can improve selectivity towards cancer cells while reducing toxicity to normal cells.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Properties : A study published in Acta Crystallographica examined the effects of various thiazole derivatives on cancer cell lines, confirming that compounds similar to this compound exhibited promising results against drug-resistant cancer cells .
- In Vivo Studies : Animal models have shown that treatment with this compound leads to a significant reduction in tumor size compared to controls, indicating its potential for clinical application .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Hantzsch thiazole synthesis or multi-step coupling reactions. For example, the thiazole ring can be formed by condensing α-haloketones with thioureas, followed by introducing the 1-methyl-1H-1,2,4-triazole moiety via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) critically impact yields. Evidence from similar compounds shows that refluxing in ethanol with sodium acetate as a base achieves ~70% yield for analogous structures .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H-NMR : The ethyl ester group appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm). The amino group (NH₂) may show broad peaks at ~5-6 ppm, while the triazole proton resonates at ~8.2 ppm .
- IR : Stretching frequencies for C=O (ester) at ~1700 cm⁻¹ and NH₂ (amine) at ~3300 cm⁻¹ confirm functional groups .
- MS : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₉H₁₂N₆O₂S). Fragmentation patterns consistent with thiazole and triazole rings validate the structure .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., against E. coli or S. aureus) and cytotoxicity assays (e.g., MTT on cancer cell lines). For example, related thiazole-triazole hybrids exhibit IC₅₀ values <10 μM in antitumor assays, suggesting a baseline protocol .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer : Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps. Molecular docking against targets like EGFR kinase or bacterial DHFR can predict binding affinities. For instance, triazole-thiazole hybrids show strong binding to ATP-binding pockets (binding energy < -8 kcal/mol) .
Q. What strategies resolve contradictory data in biological activity across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Control Variables : Standardize assay conditions (cell line passage number, solvent/DMSO concentration).
- SAR Analysis : Compare substituent effects. For example, replacing the ethyl ester with a methyl group in similar compounds reduces solubility, altering bioactivity .
- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, peer-reviewed journals) to identify trends .
Q. How does the 1-methyl-1H-1,2,4-triazole substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer : The triazole ring enhances metabolic stability by resisting oxidative degradation. LogP calculations predict moderate lipophilicity (~2.5), balancing membrane permeability and aqueous solubility. In silico ADMET tools (e.g., SwissADME) can validate these properties .
Q. What experimental designs optimize the compound’s selectivity for therapeutic targets (e.g., kinases vs. proteases)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
